[1,1'-Biphenyl]-2,4-diol
Overview
Description
“[1,1’-Biphenyl]-2,4-diol” is a derivative of biphenyl, which is an organic compound that forms colorless crystals . Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
The synthesis of biphenyl derivatives has been studied in various contexts. For instance, a study on the synthesis and antibacterial activity evaluation of biphenyl and dibenzofuran derivatives as potential antimicrobial agents against antibiotic-resistant bacteria has been conducted .Molecular Structure Analysis
The molecular structure of biphenyl derivatives can be complex. A study mentioned the crystallization of a compound in a monoclinic crystal system with specific unit cell parameters .Chemical Reactions Analysis
Biphenyl and its derivatives participate in various chemical reactions. The NIST Chemistry WebBook provides detailed information on the gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, and other related data for biphenyl . Another study provides insight into fluorescence imaging and bioorthogonal reactions in biological analysis .Physical and Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents . More detailed information about the physical and chemical properties of biphenyl can be found in the NIST Chemistry WebBook .Scientific Research Applications
Chirality Probes : [1,1'-Biphenyl]-2,4-diol derivatives, such as biphenyl dioxolanes, are used as chirality probes in stereochemistry. This application is crucial in determining the absolute configuration of aliphatic diols. The biphenyl system's torsion, which is dependent on the chirality of the diol, can be revealed through Circular Dichroism (CD) spectroscopy, making it a reliable method for stereochemical analysis (Scafato & Superchi, 2010).
Electrochromic Systems : Biphenyl-2,2'-diyl derivatives showcase significant potential in electrochromic systems. These compounds exhibit tricolor electrochromicity with a unique hysteretic pattern of color change, making them suitable for applications in electronic display technologies (Ishigaki et al., 2011).
Antioxidant Properties : Certain biphenyl-2,2'-diol derivatives have been identified as effective antioxidants. For example, 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol has been studied for its homolytic reactivity and has shown to be a moderately efficient antioxidant, which can be useful in polymer stabilization (Lucarini et al., 2001).
Fungicidal Activities : Biphenyl diols, including variants like anti-2,4-bis(X-phenyl)pentane-2,4-diols, have shown potential fungicidal activities. Their crystal structures and the dihedral angles between benzene rings play a role in their biological activity, making them candidates for agricultural and pharmaceutical applications (Jiao et al., 2012).
Materials Science : In materials science, biphenyl-2,2'-diols are used in synthesizing multi-iodoarenes, which are crucial building blocks in pharmaceutical and electronic materials. This demonstrates their role in the development of new methodologies for arene functionalization, vital in applied technologies (Martı́nez-Martı́nez et al., 2017).
Catalysis : Some biphenyl diols, like axially chiral biaryl diols, have been used as catalysts in enantioselective hetero-Diels-Alder reactions. These compounds function similarly to Lewis acids, activating the aldehyde carbonyl group through hydrogen bonding, crucial in organic synthesis (Unni et al., 2005).
Pharmaceutical Applications : While specific to a derivative, honokiol, a biphenyl-2,4'-diol, has shown potential in cancer prevention and therapy. It targets multiple signaling pathways relevant to cancer initiation and progression, illustrating the biomedical potential of biphenyl diols (Arora et al., 2012).
Mechanism of Action
Target of Action
The primary targets of [1,1’-Biphenyl]-2,4-diol are the programmed cell death-1 (PD-1) and its ligand (PD-L1) that play a crucial role in tumor immune escape and growth . These targets are part of the immune checkpoints, which act as regulators of the immune system .
Mode of Action
[1,1’-Biphenyl]-2,4-diol interacts with its targets, PD-1 and PD-L1, by inhibiting their interaction . This interaction is crucial as it interferes with the signal transduction of the T-cell receptor, leading to suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . By inhibiting this interaction, [1,1’-Biphenyl]-2,4-diol can potentially enhance the body’s immune response against cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-2,4-diol involve the PD-1/PD-L1 immune checkpoint pathway . The inhibition of this pathway can lead to enhanced immune responses against cancer cells . Additionally, the compound may also affect the biodegradation pathway of polychlorinated biphenyls (PCBs), involving enzymes such as biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
It is known that biphenyl derivatives, such as [1,1’-biphenyl]-2,4-diol, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties . These properties suggest that [1,1’-Biphenyl]-2,4-diol could potentially be absorbed and distributed effectively in the body, metabolized, and then eliminated.
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-2,4-diol’s action primarily involve the enhancement of the body’s immune response against cancer cells. By inhibiting the interaction between PD-1 and PD-L1, [1,1’-Biphenyl]-2,4-diol can potentially prevent the suppression of T-cell survival, proliferation, and activity in the tumor microenvironment . This could lead to an increased immune response against cancer cells .
Safety and Hazards
Future Directions
The future directions of research on “[1,1’-Biphenyl]-2,4-diol” and its derivatives could be guided by two perspectives: technical improvements and application needs . From a technical perspective, future research could focus on addressing the technical limitations and improving the synthesis process. From an application perspective, future research could explore new application scenarios based on the demand and provide technical solutions accordingly .
Properties
IUPAC Name |
4-phenylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXCJGJSIWFKHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452094 | |
Record name | 4-Phenyl-1,3-Dihydroxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-52-1 | |
Record name | 4-Phenylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenyl-1,3-Dihydroxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action of Honokiol?
A: While the exact mechanisms are still under investigation, research suggests that Honokiol exerts its effects through interactions with various molecular targets. One prominent mechanism involves modulating the GABAA receptor-gated Cl− channel complex [, ]. This interaction contributes to its anxiolytic-like effects [, ]. Further studies suggest that Honokiol targets multiple signaling pathways crucial for cancer development, including nuclear factor kappa B (NF-κB), signal transducers and activator of transcription 3 (STAT3), epidermal growth factor receptor (EGFR), and mammalian target of rapamycin (m-TOR) [].
Q2: What are the structural characteristics of Honokiol?
A: Honokiol (3′,5-di-2-propenyl-1,1′-biphenyl-2,4′-diol) is a biphenyl compound with two allyl groups and two hydroxyl groups. While specific spectroscopic data is not provided in the provided abstracts, its structure can be elucidated using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ]. These techniques provide information on the compound's connectivity, functional groups, and molecular weight.
Q3: How does the structure of Honokiol relate to its biological activity?
A: Research suggests modifications to the Honokiol structure can significantly impact its activity. For instance, dihydrohonokiol-B (DHH-B), a partially reduced derivative, exhibits potent anxiolytic-like effects []. This finding highlights the importance of the allyl groups and their saturation state for its biological activity. Further investigations into structure-activity relationships are crucial for developing more potent and selective derivatives.
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